N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a fluorine atom, and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3,4-dimethylphenol.
Formation of Intermediate: The 3,4-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(3,4-dimethylphenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium hydroxide in polar solvents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.
Mechanism of Action
The mechanism by which N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
- N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- N-(5-Amino-2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications compared to their non-fluorinated analogs.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-8-12(18)4-6-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSTLLLHHOIHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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